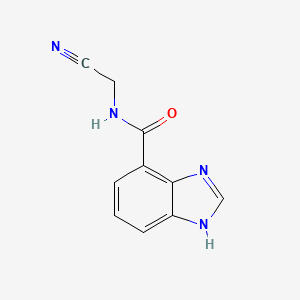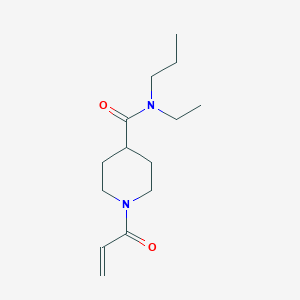![molecular formula C8H11F2N3O2 B2679630 Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate CAS No. 2247206-28-4](/img/structure/B2679630.png)
Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate, also known as DFP-10825, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate is not fully understood, but it is believed to act through multiple pathways. In cancer cells, Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate has been found to inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis. In inflammation, Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of inflammatory genes. In neurological disorders, Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate has been found to activate the Nrf2 pathway, which plays a key role in antioxidant defense and cellular detoxification.
Biochemical and Physiological Effects:
Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate has been found to have various biochemical and physiological effects. In cancer cells, Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate has been shown to decrease the expression of genes involved in cell proliferation and increase the expression of genes involved in apoptosis. In inflammation, Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate has been found to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorders, Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate has been shown to increase the expression of genes involved in antioxidant defense and cellular detoxification.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to penetrate the blood-brain barrier. However, Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and metabolic disorders. Another direction is to further elucidate its mechanism of action and identify potential drug targets. Additionally, research is needed to optimize the synthesis method of Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate and improve its pharmacokinetic properties.
Méthodes De Synthèse
Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate is synthesized through a multistep process that involves the condensation of 5-methylpyrazole-3-carboxylic acid with difluoromethylamine, followed by the addition of methyl chloroacetate. The resulting intermediate is then treated with sodium hydroxide to obtain the final product, Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate.
Applications De Recherche Scientifique
Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking the cell cycle. In inflammation research, Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate has been found to reduce the production of inflammatory cytokines and chemokines. In neurological disorder research, Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate has been shown to have neuroprotective effects and improve cognitive function.
Propriétés
IUPAC Name |
methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2N3O2/c1-5-3-6(11-4-7(14)15-2)12-13(5)8(9)10/h3,8H,4H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYHZNNDJUNHHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(F)F)NCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2679550.png)

![1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]](/img/structure/B2679554.png)
![2-Azaspiro[4.4]nonane-1,7-dione](/img/structure/B2679555.png)
methanone O-(4-nitrobenzyl)oxime](/img/structure/B2679556.png)

![N-(5-methylisoxazol-3-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2679560.png)
![2-Chloro-N-[2-methyl-4-(1-methyl-2-oxopyrrolidin-3-yl)oxyphenyl]acetamide](/img/structure/B2679561.png)
![7-(3-chlorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)


